N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide
Description
The compound N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide features a central ethanediamide (oxamide) backbone substituted with a 2H-1,3-benzodioxol-5-ylmethyl group and a 3-(furan-2-yl)-3-hydroxypropyl moiety. For instance, related ethanediamide derivatives have demonstrated inhibitory activity against falcipain-2, a cysteine protease critical in malaria parasite development .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-9-11-3-4-14-15(8-11)25-10-24-14/h1-4,7-8,12,20H,5-6,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSDSHSUDDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with benzo[d][1,3]dioxol-5-ylmethanol and furan-2-carbaldehyde as the primary reactants. The synthesis proceeds through a series of steps including condensation, reduction, and oxalamide formation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution.
Major Products
The major products formed from these reactions include furanones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound’s structural features allow it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Quinolinyl Oxamide Derivatives (QOD)
Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Structural Similarities: Both compounds share the ethanediamide core and a benzodioxol substituent. QOD replaces the furan-hydroxypropyl group with a tetrahydroquinolinylethyl chain.
- Functional Differences: QOD’s tetrahydroquinoline moiety may enhance lipophilicity and membrane permeability compared to the target compound’s polar 3-hydroxypropyl group.
- Biological Activity: QOD is a known falcipain-2 inhibitor, validated via molecular dynamics simulations and crystallographic studies . The target compound’s furan and hydroxyl groups could modulate selectivity toward other proteases or improve solubility.
Indole Carboxamide Derivatives (ICD)
Compound: N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)
- Structural Similarities :
- ICD retains an amide backbone but lacks the benzodioxol group.
- Both compounds feature aromatic heterocycles (furan in the target vs. indole in ICD).
- Functional Differences :
- ICD’s biphenyl carbonyl group introduces bulkier hydrophobic interactions, whereas the target compound’s benzodioxol and hydroxypropyl groups may favor hydrogen bonding.
- Biological Activity :
Other Benzodioxol-Containing Analogs
- N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine ():
- 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine ():
Comparative Analysis Table
Research Findings and Implications
- Enzyme Inhibition : The ethanediamide scaffold in QOD and the target compound is critical for binding to falcipain-2’s active site, as demonstrated in molecular simulations . The hydroxypropyl group in the target compound may introduce steric or electronic effects that alter inhibition kinetics.
- Structural Optimization : Analogs like ICD show that bulkier aromatic groups can enhance potency but may compromise solubility. Balancing these factors is key for drug development.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and the biological effects observed in various studies, providing a comprehensive overview of the current understanding of this compound.
Molecular Characteristics
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
- CAS Number : 896681-75-7
Structural Features
The compound features a benzo[d][1,3]dioxole ring and a furan ring , which contribute to its unique chemical reactivity and biological activity. The presence of an ethanediamide functional group enhances its interaction with biological targets.
Chemical Structure Depiction
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 896681-75-7 |
| LogP | 6.8095 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound may modulate various signaling pathways by:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antioxidant Activity
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This effect is beneficial in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic studies are ongoing to elucidate the specific pathways involved.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, confirming its potential as a natural antioxidant.
Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments demonstrated that this compound effectively downregulated the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This finding supports its role as an anti-inflammatory agent.
Study 3: Anticancer Activity Evaluation
A recent study investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent anticancer activity.
Q & A
Q. What are the optimal synthetic routes for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]ethanediamide, and how can yield and purity be maximized?
- Methodological Answer : Multi-step synthesis is typically required, starting with precursors like benzodioxole derivatives and furan-containing alcohols. Key steps include:
- Step 1 : Activation of the benzodioxole moiety via acyl chloride formation using oxalyl chloride .
- Step 2 : Coupling with a hydroxypropyl-furan intermediate using coupling agents (e.g., EDC/HOBt) in DMF under inert atmospheres .
- Optimization : Temperature control (0–25°C) and solvent choice (e.g., DCM for acylation, DMF for amidation) are critical to minimize side reactions. Purity (>95%) is achieved via HPLC purification .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Oxalyl chloride, DCM, 0°C | 75–80 | 90 |
| Amidation | EDC/HOBt, DMF, 25°C | 60–65 | 95 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : H and C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm; furan protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 386.15 g/mol) .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, particularly for the hydroxypropyl and furan moieties .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 7.4). Hydroxypropyl and furan groups enhance water solubility compared to purely aromatic analogs .
- Stability : Monitor via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4). Degradation products (e.g., hydrolyzed amide bonds) indicate susceptibility to esterases .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. The benzodioxole moiety may occupy hydrophobic pockets, while the hydroxypropyl group forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding poses .
Table 2 : Docking Scores for Hypothetical Targets
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Benzodioxole π-π stacking; hydroxypropyl H-bond |
| 5-HT Receptor | -8.7 | Furan O-electrophilic interaction |
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodent models). Hydroxypropyl groups may improve absorption but could be metabolized via Phase II conjugation .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., glucuronidated or oxidized derivatives) that may explain efficacy gaps .
- Dose-Response Refinement : Conduct MTD (maximum tolerated dose) studies to align in vitro IC values with effective plasma concentrations .
Q. What advanced techniques elucidate the compound’s reaction mechanisms under physiological conditions?
- Methodological Answer :
- Isotope Labeling : Incorporate O into the hydroxypropyl group to track metabolic oxidation pathways .
- Time-Resolved Spectrophotometry : Monitor real-time interactions with heme-containing enzymes (e.g., cytochrome P450) using UV-Vis absorbance shifts at λ 450 nm .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Critical Parameter Review : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, and inert atmosphere integrity (e.g., argon vs. nitrogen) .
- Reproducibility Protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purification methods (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
